
2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-phenoxy-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide” is likely to be an organic compound containing a pyridin-2-yl group, a pyrrolidin-3-yl group, and a phenoxy group . These groups are common in medicinal chemistry and are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized from bromoketones and 2-aminopyridine . The reaction conditions are usually mild and metal-free .Molecular Structure Analysis
The molecular structure of this compound would likely contain a pyridine ring (a six-membered ring with one nitrogen atom), a pyrrolidine ring (a five-membered ring with one nitrogen atom), and a phenyl ring (a six-membered carbon ring) attached to an oxygen atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Cyclization and Synthesis of Pyrrolidinones : Research by Galeazzi et al. (1996) explores the oxidative cyclisation of alkenyl amides to synthesize diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones, which are valuable for creating biologically active amino acids containing the pyrrolidine ring. This method demonstrates a utility for synthesizing complex pyrrolidine derivatives, potentially including the target compound (Galeazzi, Mobbili, & Orena, 1996).
Hydroxylation of Benzene : Leng et al. (2008) discuss the direct hydroxylation of benzene to phenol using pyridine-modified catalysts. This process highlights the role of pyridine derivatives in catalysis, suggesting potential catalytic or synthetic utility for compounds similar to the query chemical (Leng, Ge, Zhou, & Wang, 2008).
Antiproliferative Activity : Alqahtani and Bayazeed (2020) synthesized pyridine-linked thiazole hybrids through a spacer, which showed promising anticancer activity. This research implies the potential for structurally similar compounds to have biological activities (Alqahtani & Bayazeed, 2020).
Material Science and Corrosion Inhibition
- Corrosion Inhibitors : Yıldırım and Çetin (2008) investigated 2-(alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives as corrosion inhibitors, suggesting potential applications of pyridine and acetamide derivatives in protecting metals against corrosion. The study illustrates the application of such compounds in industrial settings (Yıldırım & Çetin, 2008).
Biomedical Research
Antimicrobial and Anti-cancer Studies : Compounds similar to the target molecule have been explored for their antimicrobial and anticancer properties. Fuloria et al. (2014) synthesized Schiff bases and thiazolidinone derivatives showing significant antibacterial and antifungal activities. This suggests potential antimicrobial applications for structurally related compounds (Fuloria, Fuloria, & Gupta, 2014).
Gastroprotective Activity : Hirakawa et al. (1998) found that acetamide derivatives with a thioether function showed gastric anti-secretory and gastroprotective activities, indicating a potential area of application for the target compound in gastroprotective drug development (Hirakawa, Matsumoto, Hosoda, Sekine, Yamaura, & Sekine, 1998).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications .
Mode of Action
N-(pyridin-2-yl)amides, which share a similar structure, were formed via c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds might affect similar biochemical pathways.
Result of Action
Compounds with similar structures, such as n-(pyridin-2-yl)amides, have been synthesized and studied for their varied medicinal applications . These compounds might have similar molecular and cellular effects.
Propriétés
IUPAC Name |
2-phenoxy-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(13-22-15-6-2-1-3-7-15)19-14-9-11-20(12-14)16-8-4-5-10-18-16/h1-8,10,14H,9,11-13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHFMPKFQMSDCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)COC2=CC=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


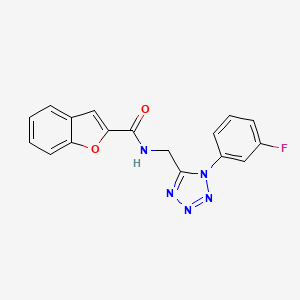

![(Z)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]prop-2-enamide](/img/structure/B2853121.png)
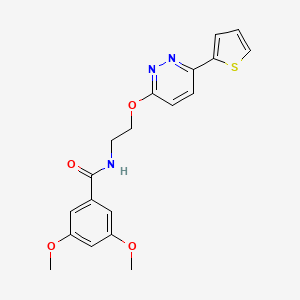
![1-chloro-N-[(1-methanesulfinylcyclobutyl)methyl]isoquinoline-3-carboxamide](/img/structure/B2853124.png)
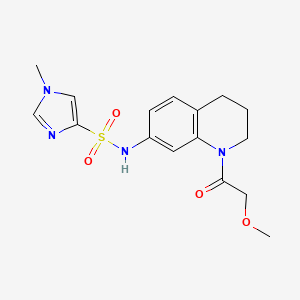

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]butanamide](/img/structure/B2853128.png)

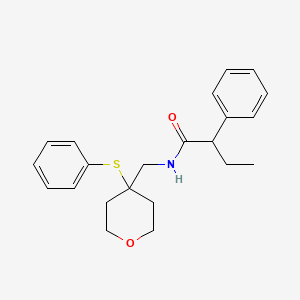
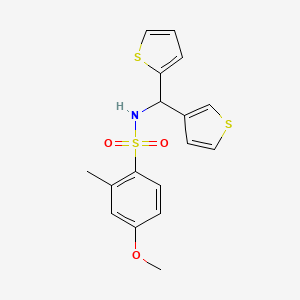
![4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2853136.png)
